

Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol for Research Applications

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Compound of Interest

Compound Name: 1-Palmitoyl-2-oleoyl-sn-glycerol

Cat. No.: B1237986

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in cellular signaling cascades. As an endogenous metabolite, it is involved in the activation of protein kinase C (PKC), which regulates a multitude of cellular processes including cell growth, differentiation, and apoptosis. The precise stereochemistry of POG makes it an invaluable tool for in-vitro and in-vivo studies aimed at elucidating the intricacies of lipid-mediated signaling pathways. This document provides detailed protocols for the enzymatic synthesis of POG for research use, ensuring high purity and regioselectivity.

Data Presentation

The enzymatic synthesis of **1-Palmitoyl-2-oleoyl-sn-glycerol** and similar structured lipids can be achieved through various strategies, primarily utilizing sn-1,3-regiospecific lipases. Below is a summary of representative quantitative data from published literature on analogous syntheses, providing an expected range for yield and purity.

Method	Starting Materials	Key Enzyme	Reaction Conditions	Yield (%)	Purity (%)	Reference
Two-Step Enzymatic	Tripalmitin, Oleic Acid	Rhizomucor miehei lipase	Alcoholysis followed by esterification, solvent-free or in organic solvent	78	>95	[1]
Chemoenzymatic	1,3-diolein, Palmitic Acid	Novozym 435 (for diolein synthesis)	Chemical acylation of enzymatically synthesized diolein	90.5	98.7	[2]
Two-Step Enzymatic	Canarium oil, Caprylic Acid	sn-1,3 specific lipase	Ethanolysis followed by esterification	-	-	[3]
Three-Step Method	Palm oil	Novozym 435, Lipase IM 60	Fractionation, esterification to tripalmitin, then acidolysis	~74 (OPO content)	90.7 (sn-2 palmitic acid)	[4]

Note: The data presented is for the synthesis of structurally similar 1,3-dioleoyl-2-palmitoylglycerol (OPO) or other structured lipids and serves as a guideline for the expected outcomes for POG synthesis.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol

This protocol is adapted from methods for synthesizing structured triglycerides using sn-1,3-regiospecific lipases.

Step 1: Synthesis of 2-Oleoyl-sn-glycerol (2-MOG)

- Reaction Setup:
 - Dissolve triolein in an appropriate organic solvent (e.g., n-hexane) in a temperature-controlled reactor.
 - Add an sn-1,3-regiospecific lipase, such as immobilized *Rhizomucor miehei* lipase.
 - Initiate the alcoholysis reaction by adding a suitable alcohol (e.g., ethanol).
- Reaction Conditions:
 - Maintain the reaction temperature at a range of 40-60°C.
 - Continuously stir the mixture to ensure proper mixing.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - The reaction is typically complete within 8-24 hours.
- Purification of 2-MOG:
 - Once the reaction is complete, filter to remove the immobilized enzyme.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the resulting 2-MOG from the mixture of fatty acid ethyl esters and unreacted triolein by crystallization at low temperatures or by silica gel column chromatography.

Step 2: Esterification of 2-MOG with Palmitic Acid

- Reaction Setup:
 - Dissolve the purified 2-MOG and palmitic acid in a suitable solvent in a molar ratio of approximately 1:1.2 (2-MOG:Palmitic Acid).
 - Add the same sn-1,3-regiospecific lipase used in the first step.
- Reaction Conditions:
 - Maintain the reaction temperature between 40-60°C.
 - Apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation.
 - Monitor the formation of **1-Palmitoyl-2-oleoyl-sn-glycerol** by TLC or GC.
- Final Purification:
 - After the reaction reaches completion (typically 12-48 hours), remove the enzyme by filtration.
 - Remove the solvent by rotary evaporation.
 - Purify the final product, **1-Palmitoyl-2-oleoyl-sn-glycerol**, from unreacted starting materials and byproducts using silica gel column chromatography.

Protocol 2: Chemoenzymatic Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol

This method combines the specificity of enzymatic synthesis with the efficiency of chemical acylation.

Step 1: Enzymatic Synthesis of 2-Oleoyl-sn-glycerol (as in Protocol 1)

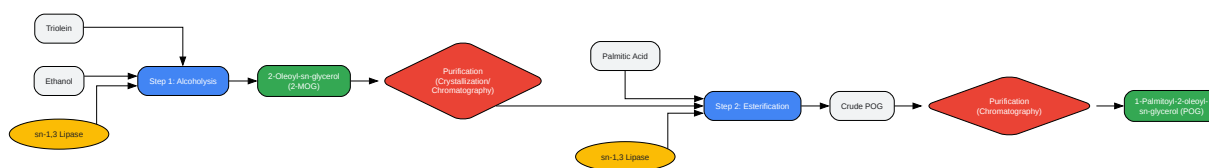
Follow Step 1 of Protocol 1 to synthesize and purify 2-Oleoyl-sn-glycerol.

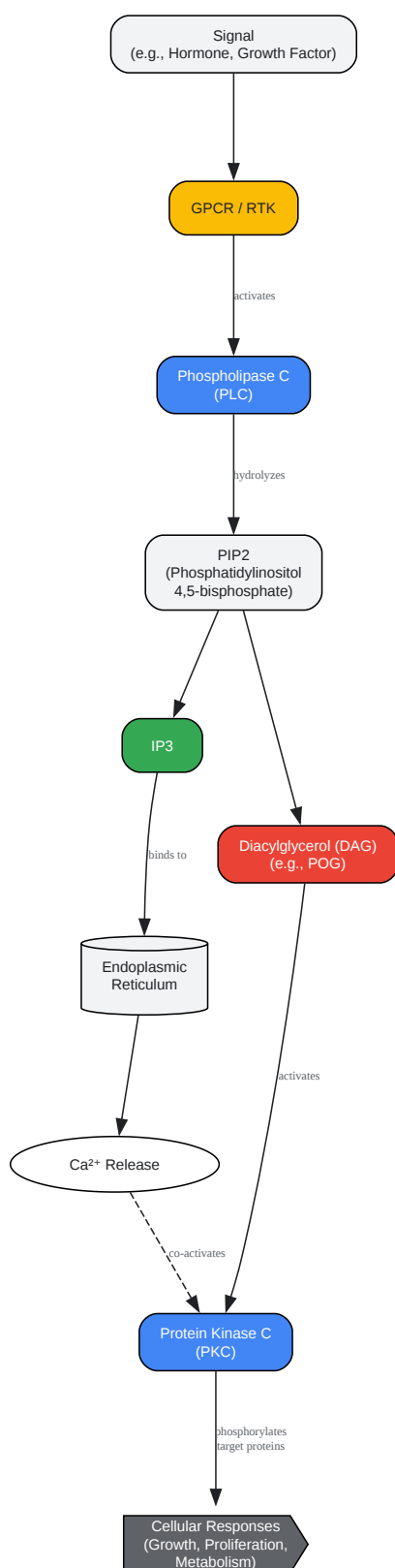
Step 2: Chemical Acylation with Palmitoyl Chloride

- Reaction Setup:
 - Dissolve the purified 2-MOG in an anhydrous aprotic solvent (e.g., dichloromethane) containing a base such as pyridine or triethylamine.
 - Cool the reaction mixture in an ice bath.
- Reaction:
 - Slowly add palmitoyl chloride (1.1 equivalents) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
 - Allow the reaction to warm to room temperature and stir for 4-12 hours.
 - Monitor the reaction by TLC.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the **1-Palmitoyl-2-oleoyl-sn-glycerol** by silica gel column chromatography.

Visualizations

Enzymatic Synthesis Workflow





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